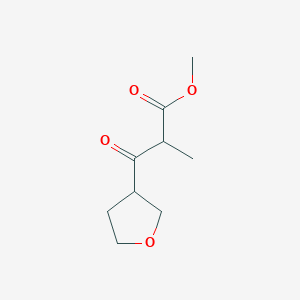

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate

Description

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is a substituted propanoate ester featuring a tetrahydrofuran (THF) ring at the 3-oxo position and a methyl group at the 2-position. This compound belongs to a class of β-keto esters, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The THF moiety introduces a saturated oxygen-containing heterocycle, influencing the compound’s polarity and hydrogen-bonding capabilities. Notably, this compound is listed as discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis, stability, or market demand .

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 2-methyl-3-oxo-3-(oxolan-3-yl)propanoate |

InChI |

InChI=1S/C9H14O4/c1-6(9(11)12-2)8(10)7-3-4-13-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

ANLYMVADVGPNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CCOC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other substituted esters.

Scientific Research Applications

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates and facilitate specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituent at the 3-oxo position. Below is a detailed analysis of key analogs, supported by data from diverse sources:

Structural and Physicochemical Comparisons

*Calculated based on structural analysis.

Reactivity and Stability

- Tetrahydrofuran Derivative : The saturated THF ring offers stability against oxidation but may undergo ring-opening under acidic conditions. Its electron-rich oxygen atom enhances hydrogen bonding, impacting crystallization behavior .

- This property is advantageous in nucleophilic addition reactions .

- Thiophene Derivative : The sulfur atom in thiophene increases lipophilicity, which may improve membrane permeability in biological systems. However, sulfur’s susceptibility to oxidation could limit stability .

- Tetrahydrofurfuryl Acrylate : The acrylate group enables polymerization, making it valuable in coatings and adhesives. Its metabolism to tetrahydrofurfuryl alcohol suggests shared toxicity pathways with other THF derivatives .

Biological Activity

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications based on available literature and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a tetrahydrofuran ring, which contributes to its unique chemical properties. The structure includes a carbonyl group and an ester functional group, which are critical for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : The reaction of 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoic acid with methanol in the presence of an acid catalyst.

- Reflux Conditions : This ensures complete conversion to the ester form, yielding this compound efficiently.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant antimicrobial activity. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. It was evaluated using various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), where it induced apoptosis.

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the effect of this compound on MDA-MB-231 cells over a period of 72 hours. The results indicated a significant increase in apoptosis as measured by caspase activation.

Table 2: Apoptosis Induction Results

| Concentration (µM) | Fold Increase in Apoptotic Signal |

|---|---|

| 1 | 1.5 |

| 5 | 2.0 |

| 10 | 4.5 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Interaction : Its structural features allow it to engage with various receptors, modulating signaling pathways that control cell survival and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.